Cyclohexyl(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Cyclohexyl(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation. In
Scientific Research Applications
- Researchers have synthesized structurally modified derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole (a compound closely related to our target molecule) and evaluated their antibacterial properties .
- The hybrid structure of 3-(piperazin-1-yl)-1,2-benzothiazole , combining isothiazole and piperazine moieties, has been explored as an antipsychotic drug substance .
- Benzisothiazole derivatives, related to our compound, have been explored for treating urinary dysfunction .
Antibacterial Activity
Medicinal Chemistry and Drug Development
Bioactive Scaffold Exploration
Antiviral and Antipsychotic Properties
Urinary Dysfunction Treatment
Oxidosqualene Cyclase Inhibition
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin , a globular protein that is the main constituent of the microtubules in cells. Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This means that the compound may prevent the formation of microtubules, which are essential for cell division and other cellular functions .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle, a structure necessary for cell division . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans .
Result of Action
Similar compounds have been found to induce apoptosis, or programmed cell death, in certain cell lines . This is often a result of the disruption of the cell cycle and the prevention of cell division .
properties
IUPAC Name |
cyclohexyl-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O/c1-17-7-5-6-12-26(17)20-11-10-19(22-23-20)24-13-15-25(16-14-24)21(27)18-8-3-2-4-9-18/h10-11,17-18H,2-9,12-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDGVIABGRAVRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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